2-Bromo-n-(4-propoxybenzyl)acetamide

Catalog No.
S899858
CAS No.
1225740-34-0
M.F
C12H16BrNO2
M. Wt
286.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-n-(4-propoxybenzyl)acetamide

CAS Number

1225740-34-0

Product Name

2-Bromo-n-(4-propoxybenzyl)acetamide

IUPAC Name

2-bromo-N-[(4-propoxyphenyl)methyl]acetamide

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

InChI

InChI=1S/C12H16BrNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15)

InChI Key

HWNHMHQSSBUCPX-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CBr

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CBr

Currently Available Information:

There is limited information publicly available regarding the specific scientific research applications of 2-Bromo-N-(4-propoxybenzyl)acetamide.

  • While commercial suppliers exist for this compound (BLD Pharm: , Santa Cruz Biotechnology), no scientific literature or studies referencing its use in research could be identified.

Potential Research Areas:

Due to the presence of functional groups like amide and bromide, 2-Bromo-N-(4-propoxybenzyl)acetamide could be hypothetically explored in various research fields. Here are some possibilities:

  • Organic synthesis: The bromo group can act as a leaving group in further organic transformations to introduce new functionalities into molecules.
  • Medicinal chemistry: The amide bond can be involved in interactions with biological targets, and the propoxybenzyl group might influence the properties of the molecule for drug development. However, in-vitro and in-vivo studies would be necessary to assess this.
  • Material science: The compound's structure suggests potential for exploration in crystal engineering or the design of functional materials.

XLogP3

2.7

Dates

Modify: 2023-08-16

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